molecular formula C19H24ClN9O B560115 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride CAS No. 1370261-97-4

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride

Cat. No.: B560115
CAS No.: 1370261-97-4
M. Wt: 429.9 g/mol
InChI Key: RMNLLPXCNDZJMJ-IDVLALEDSA-N
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Mechanism of Action

Target of Action

PRT062607 Hydrochloride, also known as PRT062607 HCl, is a highly specific and potent inhibitor of the Spleen Tyrosine Kinase (SYK) . The affinity of PRT062607 Hydrochloride for SYK is at least 80-fold greater than its affinity for other kinases . SYK regulates immune cell activation in response to engagement of a variety of receptors .

Mode of Action

PRT062607 Hydrochloride interacts with its target, SYK, by engaging with the catalytic aspartate (type-1 inhibition) and causing a destabilization of insert-2 at the autophosphorylation dimer interface . This interaction blocks ubiquitin phosphorylation .

Biochemical Pathways

The inhibition of SYK by PRT062607 Hydrochloride affects several biochemical pathways. SYK functions as a sensor of mitochondrial damage and works together with its effector, Parkin, to remove damaged components of the mitochondrial network . When SYK is inhibited, it can no longer phosphorylate ubiquitin chains, which in turn affects the recruitment and activation of Parkin . This leads to a decrease in the ubiquitylation of mitochondrial proteins, thereby affecting the autophagic degradation of the damaged organelle .

Pharmacokinetics

PRT062607 Hydrochloride has a favorable pharmacokinetic (PK) profile. It is orally bioavailable and capable of completely inhibiting SYK activity in multiple whole-blood assays . The pharmacodynamic (PD) half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours . PRT062607 Hydrochloride was safe and well tolerated across the entire range of doses .

Result of Action

The inhibition of SYK by PRT062607 Hydrochloride results in several molecular and cellular effects. It inhibits inflammation and induces apoptosis . In non-Hodgkin lymphoma (NHL) cell lines, PRT062607 Hydrochloride inhibits SYK activation and induces caspase-dependent apoptosis . It also exerts potent antitumor activity in tumor xenograft mouse models .

Biochemical Analysis

Biochemical Properties

PRT062607 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of Syk . Syk is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells . PRT062607 Hydrochloride inhibits Syk activation and induces caspase-dependent apoptosis in Non-Hodgkin Lymphoma (NHL) cell lines . It also inhibits Syk in tumor B-cell lines, leading to apoptosis .

Cellular Effects

PRT062607 Hydrochloride has profound effects on various types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and Chronic Lymphocytic Leukemia (CLL) .

Molecular Mechanism

The molecular mechanism of action of PRT062607 Hydrochloride involves its interaction with the ATP-binding pocket of the Syk enzyme . It notably engages with the catalytic aspartate (type-1 inhibition) and causes a destabilization of insert-2 at the autophosphorylation dimer interface .

Temporal Effects in Laboratory Settings

PRT062607 Hydrochloride demonstrates a favorable pharmacokinetic profile with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays is approximately 24 hours and returns to predose levels by 72 hours .

Dosage Effects in Animal Models

In animal models, oral administration of PRT062607 Hydrochloride produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .

Subcellular Localization

Given its role as a Syk inhibitor, it likely localizes to areas where Syk is typically found, such as the cytoplasm of hematopoietic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P505-15 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of P505-15 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

P505-15 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications .

Scientific Research Applications

P505-15 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various signaling pathways.

    Biology: Employed in research to understand the role of spleen tyrosine kinase in B-cell receptor signaling and function.

    Medicine: Investigated as a potential therapeutic agent for B-cell malignancies such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.

    Industry: Utilized in the development of new drugs targeting spleen tyrosine kinase and related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of P505-15 Hydrochloride

P505-15 Hydrochloride stands out due to its high selectivity for spleen tyrosine kinase, which is at least 80-fold greater than its affinity for other kinases. This high selectivity reduces the risk of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .

Properties

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H/t15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNLLPXCNDZJMJ-IDVLALEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370261-97-4
Record name 5-Pyrimidinecarboxamide, 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370261-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 2
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 5
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride

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